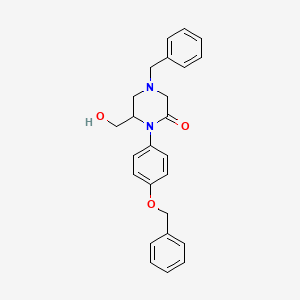
4-Benzyl-1-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-1-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)piperazin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with benzyl and benzyloxy groups, as well as a hydroxymethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)piperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide under basic conditions.
Introduction of Benzyl and Benzyloxy Groups: The benzyl and benzyloxy groups can be introduced through nucleophilic substitution reactions using benzyl halides and benzyloxy halides, respectively.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-1-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)piperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzyl and benzyloxy groups can be reduced to their corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl and benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.
Substitution: Benzyl halides, benzyloxy halides, and other suitable nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Benzyl-1-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)piperazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Benzyl-1-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)piperazin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
4-Benzyl-1-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)piperazin-2-one can be compared with other similar compounds, such as:
4-Benzylpiperazine: Lacks the benzyloxy and hydroxymethyl groups, which may result in different biological activity.
1-(4-Benzyloxyphenyl)piperazine: Lacks the benzyl and hydroxymethyl groups, which may affect its chemical reactivity and biological properties.
6-Hydroxymethylpiperazine: Lacks the benzyl and benzyloxy groups, which may influence its overall stability and reactivity.
The unique combination of benzyl, benzyloxy, and hydroxymethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
889939-06-4 |
|---|---|
Formule moléculaire |
C25H26N2O3 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
4-benzyl-6-(hydroxymethyl)-1-(4-phenylmethoxyphenyl)piperazin-2-one |
InChI |
InChI=1S/C25H26N2O3/c28-18-23-16-26(15-20-7-3-1-4-8-20)17-25(29)27(23)22-11-13-24(14-12-22)30-19-21-9-5-2-6-10-21/h1-14,23,28H,15-19H2 |
Clé InChI |
IAVHITPTJAGRMP-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(C(=O)CN1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


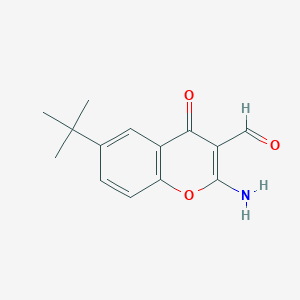

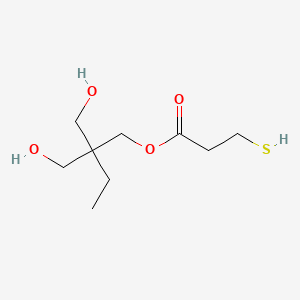
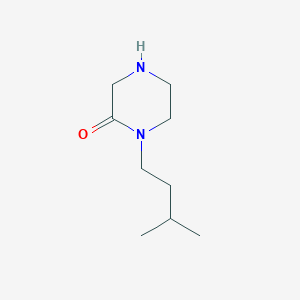
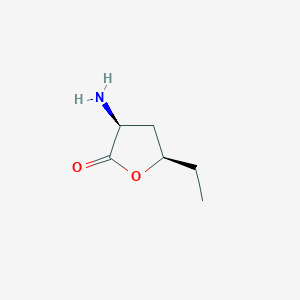

![3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol](/img/structure/B13806158.png)
![sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate](/img/structure/B13806160.png)






